molecular formula C14H17BF2O2 B1316104 (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 736987-78-3

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1316104
CAS No.: 736987-78-3
M. Wt: 266.09 g/mol
InChI Key: BMZXZTQQERUFEM-BQYQJAHWSA-N
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Description

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a styryl group substituted with two fluorine atoms at the 2 and 4 positions, and a dioxaborolane moiety, which is a common boron-containing functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-difluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styryl derivatives.

    Oxidation: The boron moiety can be oxidized to form boronic acids or esters.

    Substitution: The fluorine atoms on the styryl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: DMF, THF, toluene.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids/Esters: From oxidation reactions.

    Substituted Styrenes: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing carbon-carbon bonds, which is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

In biological and medical research, this compound is used to synthesize molecules that can act as inhibitors or modulators of biological pathways. Its derivatives have been studied for their potential in treating diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it useful in creating materials with specific electronic properties.

Mechanism of Action

The mechanism by which (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in cross-coupling reactions. The boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the styryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2,4-Difluorostyryl)boronic Acid: Similar in structure but lacks the dioxaborolane moiety.

    (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane: Similar but with a different boron-containing ring structure.

    (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Derivatives: Various derivatives with different substituents on the styryl group.

Uniqueness

The uniqueness of this compound lies in its stability and reactivity. The presence of the dioxaborolane moiety provides enhanced stability compared to boronic acids, making it more suitable for various synthetic applications. Additionally, the fluorine atoms on the styryl group can influence the electronic properties of the compound, making it useful in the synthesis of materials with specific electronic characteristics.

This compound’s versatility and stability make it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

2-[(E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)9-12(10)17/h5-9H,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZXZTQQERUFEM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584786
Record name 2-[(E)-2-(2,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736987-78-3
Record name 2-[(E)-2-(2,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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